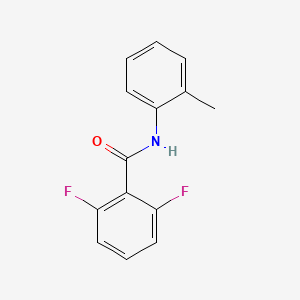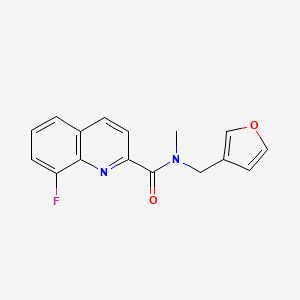![molecular formula C17H19FN2O2 B5543274 5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)
5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole is a compound of interest in various fields of chemistry due to its unique structure, which incorporates elements such as a fluorophenyl group, an azetidinyl ring, and an isoxazole moiety. These features contribute to its potential for diverse chemical reactions and properties, making it a valuable subject for detailed study.
Synthesis Analysis
The synthesis of compounds related to 5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole often involves complex synthetic routes that can include the use of chiral auxiliary-bearing isocyanides as synthons for fluorescent compounds, indicating the potential for creating optically active derivatives with high fluorescence quantum yields (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of compounds structurally similar to 5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole is often elucidated through X-ray crystallography, providing detailed insights into their geometry, bond lengths, and angles, which are critical for understanding their chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactivity of isoxazole derivatives, including those with fluorophenyl and azetidinyl substituents, can involve selective esterification reactions under Mitsunobu conditions, showcasing their potential for functional group transformations (Iranpoor, Firouzabadi, & Khalili, 2010).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including solubility, melting points, and crystallinity. These properties are essential for determining the compound's suitability for various applications, including its potential use in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in various chemical environments. Studies on related compounds have highlighted their potential as ligands for metal cations and as components in the development of fluorescent probes, indicating a wide range of chemical functionalities (Tanaka et al., 2001).
Applications De Recherche Scientifique
Antibacterial Applications
A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared to expand the spectrum of activity to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. These compounds showed good activity against these organisms, suggesting a potential pathway for developing new antibiotics targeting resistant bacterial strains (Genin et al., 2000).
Anticancer Applications
Several studies focus on the synthesis of compounds with potential anticancer activities. For instance, novel benzothiazoles have been synthesized showing potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. The development of carbon-11 labeled fluorinated 2-arylbenzothiazoles as potential PET imaging agents for cancer diagnosis highlights the interest in benzothiazole derivatives for both therapeutic and diagnostic purposes (Wang et al., 2006).
Antimicrobial and Antifungal Applications
The synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from thiazole carbohydrazide has been explored for their antimicrobial and antifungal activities. These compounds exhibit good to moderate activities against various test microorganisms, indicating their potential as leads for developing new antimicrobial and antifungal agents (Dengale et al., 2019).
Sensing Applications
Research into the application of benzoxazole and benzothiazole derivatives for sensing pH and metal cations demonstrates the versatility of these compounds beyond their antimicrobial and anticancer roles. Specific derivatives have shown high sensitivity and selectivity in metal cation sensing, as well as pH change sensitivity, making them suitable for developing fluorescent probes (Tanaka et al., 2001).
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to explore the effects of modifying different parts of the molecule on its properties and activity .
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)9-14-10-16(22-19-14)17(21)20-8-7-15(20)12-3-5-13(18)6-4-12/h3-6,10-11,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTVJNMPKSQNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-Fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)


![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)


![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)